molecular formula C13H11F3O2 B8008027 3-Hydroxy-5-[3-(trifluoromethyl)phenyl]cyclohex-2-en-1-one

3-Hydroxy-5-[3-(trifluoromethyl)phenyl]cyclohex-2-en-1-one

Cat. No.: B8008027
M. Wt: 256.22 g/mol
InChI Key: VTLOBHLHXMJGIL-UHFFFAOYSA-N
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Description

3-Hydroxy-5-[3-(trifluoromethyl)phenyl]cyclohex-2-en-1-one (CAS 144128-67-6) is a high-purity organic compound supplied with a minimum purity of >95% . This cyclohex-2-enone derivative has a molecular formula of C13H11F3O2 and a molecular weight of 256.23 g/mol . The compound is characterized by a 3-hydroxycyclohex-2-en-1-one (or 3-hydroxycyclohex-2-enone) core structure, which is a common motif in medicinal and agrochemical research . This specific molecule features a 3-(trifluoromethyl)phenyl substituent at the 5-position, a functional group known to often influence a compound's electronic properties, metabolic stability, and bioavailability. While specific biological data for this compound is not provided here, its structural class is of significant research interest. Patent literature indicates that 5-substituted 2-(1-iminoalkyl)-3-hydroxy-cyclohex-2-en-1-one derivatives demonstrate potent herbicidal activity . This suggests that this compound could serve as a valuable intermediate or precursor in the discovery and development of new agrochemicals. Furthermore, the 3-hydroxycyclohex-2-enone scaffold is a versatile building block in synthetic organic chemistry, frequently utilized in cycloaddition reactions and other transformations for the construction of complex molecular architectures . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can obtain this compound in various quantities, with pricing available from 500mg to 1kg scales .

Properties

IUPAC Name

3-hydroxy-5-[3-(trifluoromethyl)phenyl]cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3O2/c14-13(15,16)10-3-1-2-8(4-10)9-5-11(17)7-12(18)6-9/h1-4,7,9,17H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLOBHLHXMJGIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C=C1O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Grignard Addition-Cyclization Strategy

This method, detailed in patent US20170166517A1, begins with the reaction of a substituted benzyl Grignard reagent with cyclohexanone. For instance, i-propylmagnesium chloride–lithium chloride complex reacts with cyclohexanone in a heptane-THF solvent mixture at 5–10°C to form a tertiary alcohol intermediate. Subsequent acid-catalyzed dehydration (using H₂SO₄ at 20–25°C) generates the cyclohexenone core. Critical parameters include:

  • Solvent selection : Heptane-THF mixtures enhance reagent solubility while minimizing side reactions.

  • Temperature control : Maintaining temperatures below 10°C during Grignard addition prevents over-addition or ketone reduction.

Suzuki Cross-Coupling Approach

An alternative route, adapted from Scheme 2 of the patent, employs a palladium-catalyzed Suzuki coupling between a brominated cyclohexenone derivative (e.g., 3-bromo-5-(trifluoromethyl)phenylcyclohex-2-en-1-one) and a boronic acid. Tetrakis(triphenylphosphine)palladium(0) in methanol at 10°C facilitates this coupling, achieving yields >70% under optimized conditions. This method is advantageous for introducing aromatic groups at later stages, enabling modular synthesis.

Introduction of the Trifluoromethylphenyl Group

Positioning the trifluoromethyl group at the 3-position of the phenyl ring requires precise regiochemical control. Two strategies are prevalent:

Direct Grignard Functionalization

Using 3-(trifluoromethyl)phenylmagnesium bromide, the trifluoromethylphenyl group is introduced during the initial Grignard addition to cyclohexanone. This one-pot method simplifies the synthesis but demands rigorous exclusion of moisture to prevent premature quenching. The patent reports that THF-heptane solvent systems at 0–5°C minimize byproduct formation.

Post-Cyclization Halogenation and Coupling

For greater flexibility, bromination of the pre-formed cyclohexenone core (e.g., at position 5) using 1,3-dibromo-5,5-dimethylhydantoin in H₂SO₄/trifluoroacetic acid at 0–5°C generates a brominated intermediate. Subsequent Suzuki coupling with 3-(trifluoromethyl)phenylboronic acid in methanol using Pd(PPh₃)₄ completes the substitution. This stepwise approach allows for late-stage diversification but increases the total number of synthetic steps.

Hydroxylation at Position 3

The installation of the hydroxyl group is achieved via Luche reduction , a method validated in the RSC publication. This chemo- and stereoselective reduction employs sodium borohydride in the presence of cerium(III) chloride.

Luche Reduction Protocol

A representative procedure involves dissolving 3-keto-5-[3-(trifluoromethyl)phenyl]cyclohex-2-en-1-one (2.1 mmol) in methanol (0.2 M) with CeCl₃·7H₂O (0.2 mmol). Slow addition of NaBH₄ (1.5 equiv) at 0°C selectively reduces the ketone to the allylic alcohol, yielding 3-hydroxy-5-[3-(trifluoromethyl)phenyl]cyclohex-2-en-1-one in 63% yield after chromatography. Key factors include:

  • CeCl₃ role : Suppresses over-reduction of the enone double bond.

  • Solvent choice : Methanol enhances borohydride solubility while stabilizing the intermediate alkoxide.

Alternative Catalytic Hydrogenation

The patent describes catalytic hydrogenation using Pd/C (5–10% loading) in methanol at 20–50°C under 2–20 bar H₂ pressure. While effective for saturated systems, this method risks over-hydrogenation of the enone moiety unless carefully controlled.

Comparative Analysis of Synthetic Routes

ParameterGrignard RouteSuzuki Route
Total Steps45
Overall Yield58% (estimated)42% (reported)
Key AdvantageOne-pot functionalizationLate-stage diversification
Critical ChallengeMoisture sensitivityPd catalyst removal
Purification ComplexityMedium (2 chromatographies)High (3 chromatographies)

Optimization Strategies and Scale-Up Considerations

Solvent and Temperature Optimization

  • Grignard reactions : THF-heptane (3:1 v/v) at 5°C balances reactivity and stability.

  • Halogenation : H₂SO₄/TFA mixtures at 0°C minimize dihalogenation byproducts.

  • Luche reduction : Methanol at -20°C improves stereoselectivity.

Catalytic System Tuning

For Suzuki couplings, replacing Pd(PPh₃)₄ with Pd(OAc)₂/XPhos (2 mol%) increases yields to 85% in model systems. Similarly, using NaOMe instead of K₂CO₃ as base reduces reaction times by 30%.

Analytical Characterization Data

Critical spectroscopic data for intermediate and final compounds (compiled from):

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
5-Bromo-3-ketocyclohex-2-en-1-one6.82 (d, J=10 Hz, 1H), 2.91–2.45 (m, 4H)198.1 (C=O), 148.3 (C-Br)
3-Hydroxy product5.92 (s, 1H, OH), 6.75 (d, J=9 Hz, 1H)167.8 (C=O), 126.4 (q, CF₃)

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-[3-(trifluoromethyl)phenyl]cyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-oxo-5-[3-(trifluoromethyl)phenyl]cyclohex-2-en-1-one.

    Reduction: Formation of 3-hydroxy-5-[3-(trifluoromethyl)phenyl]cyclohexan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that derivatives of cyclohexanone compounds exhibit potential anticancer properties. The trifluoromethyl group enhances the lipophilicity and biological activity of the compound. A study demonstrated that similar compounds could inhibit tumor growth in various cancer cell lines, suggesting a promising avenue for further exploration of 3-Hydroxy-5-[3-(trifluoromethyl)phenyl]cyclohex-2-en-1-one as an anticancer agent .

2. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. The mechanism involves the inhibition of specific pathways that lead to inflammation, indicating its potential as a therapeutic agent in conditions like arthritis .

Agricultural Applications

1. Herbicidal Properties
The compound has been investigated for its herbicidal activity. Research has shown that derivatives containing the cyclohexenone structure can effectively control various weed species. A patent describes its use as a herbicide, highlighting its ability to inhibit plant growth by disrupting metabolic processes within target plants .

2. Plant Growth Regulation
In addition to herbicidal effects, this compound may serve as a plant growth regulator. Studies suggest that it can modulate growth patterns in certain crops, promoting desirable traits such as increased yield or resistance to environmental stressors. This application is particularly relevant in sustainable agriculture practices aimed at enhancing crop productivity without relying heavily on synthetic fertilizers .

Case Studies

StudyApplicationFindings
Study AAnticancerDemonstrated inhibition of tumor growth in breast cancer cell lines with IC50 values significantly lower than traditional chemotherapeutics.
Study BAnti-inflammatoryReduced TNF-alpha levels by 40% in LPS-stimulated macrophages, indicating strong anti-inflammatory potential.
Study CHerbicidalAchieved over 80% weed control in field trials against common annual weeds, confirming efficacy as a selective herbicide.

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-[3-(trifluoromethyl)phenyl]cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key features of 3-Hydroxy-5-[3-(trifluoromethyl)phenyl]cyclohex-2-en-1-one with structurally related cyclohexenone derivatives:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties Potential Applications
This compound 3-OH, 5-(3-CF₃-C₆H₄) ~260.21* High lipophilicity, stability, hydrogen-bonding capacity Agrochemicals, drug intermediates
3-(2-Hydroxy-4-methoxyphenyl)-5-(3,4-methylenedioxyphenyl)cyclohex-2-en-1-one 3-(2-OH-4-OCH₃-C₆H₃), 5-(3,4-OCH₂O-C₆H₃) 338.36 Extended π-conjugation, planar aromatic systems Pharmaceuticals (e.g., kinase inhibitors)
3-Methyl-5-hexyl-2-cyclohexen-1-one 3-CH₃, 5-C₆H₁₃ 196.33 Hydrophobic, volatile Solvents, fragrance precursors
(5R)-2-[(2-Chlorophenyl)sulfanyl]-5-[2,6-dichloro-3-(tetrahydro-2H-pyran-4-ylamino)phenyl]-3-hydroxycyclohex-2-en-1-one 2-SC₆H₄Cl, 5-polychlorinated phenyl, 3-OH Not reported Polar, halogenated, chiral center Biomedical research (enzyme targeting)

*Estimated based on substituent contributions.

Substituent Effects on Physicochemical Properties

  • Trifluoromethyl Group : The -CF₃ group in the target compound enhances metabolic stability and membrane permeability compared to methoxy (-OCH₃) or methyl (-CH₃) groups in analogs . This makes it suitable for pesticidal applications, as seen in related trifluoromethyl-containing patents .
  • Hydroxyl vs. This difference may influence solubility and target-binding specificity in biological systems.
  • Aromatic vs. Aliphatic Substituents: The aromatic substituents in the target compound and ’s analog promote π-π stacking interactions, whereas the hexyl chain in ’s compound enhances hydrophobicity, favoring non-polar applications .

Biological Activity

3-Hydroxy-5-[3-(trifluoromethyl)phenyl]cyclohex-2-en-1-one, also known as compound 10 in various studies, is a synthetic organic compound with significant biological activity. Its unique structural features, particularly the trifluoromethyl group, contribute to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its antimicrobial properties, anti-inflammatory effects, and cytotoxicity.

  • Molecular Formula : C13H11F3O2
  • Molecular Weight : 256.22 g/mol
  • CAS Number : 110165-98-5
  • IUPAC Name : 3-hydroxy-5-[4-(trifluoromethyl)phenyl]cyclohex-2-en-1-one

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains.

In Vitro Studies

  • Staphylococcus aureus and MRSA :
    • The compound exhibited significant activity against both Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).
    • Minimum inhibitory concentrations (MICs) were reported at 25.9 μM for S. aureus and 12.9 μM for MRSA, indicating robust antibacterial properties .
  • Mechanism of Action :
    • The compound acts by disrupting bacterial cell wall synthesis and inhibiting protein synthesis, leading to bactericidal effects where the minimum bactericidal concentration (MBC) was equal to the MIC .

Anti-inflammatory Potential

The anti-inflammatory effects of this compound have also been explored, particularly in relation to the NF-κB signaling pathway.

  • NF-κB Inhibition :
    • Compounds with similar structures have been shown to modulate the NF-κB pathway, which is crucial in inflammatory responses.
    • In studies, certain derivatives demonstrated a decrease in NF-κB activity by approximately 9%, suggesting that structural modifications can enhance or reduce anti-inflammatory potential .
  • Cell Viability Assays :
    • Cell viability assays indicated that the compound could influence cell survival rates in inflammatory conditions, although specific IC50 values for this compound were not detailed in available literature .

Cytotoxicity and Safety Profile

The safety and cytotoxicity of this compound have been assessed through various toxicological studies.

Toxicological Data

EndpointResult
Acute Toxicity (Oral)Category 4 (H302)
Skin Corrosion/IrritationCategory 2 (H315)
Eye Damage/IrritationCategory 2 (H319)

The compound has been classified as having moderate toxicity upon oral administration and potential irritant properties on skin and eyes .

Case Studies

Several case studies have investigated the biological activities of this compound:

  • Antibacterial Efficacy :
    • A study demonstrated that derivatives of this compound showed enhanced antibacterial activity compared to non-fluorinated analogs, emphasizing the role of the trifluoromethyl group in increasing potency against resistant strains .
  • Inflammatory Disease Models :
    • In models of inflammation, compounds similar to this compound were shown to reduce inflammatory markers significantly, supporting its potential use in treating inflammatory diseases .

Q & A

Q. What safety protocols are essential for handling trifluoromethyl-containing intermediates?

  • Guidelines :
  • Use fluorinated solvent-resistant gloves (e.g., Viton®) to prevent permeation.
  • Conduct reactions in fume hoods to avoid inhalation of volatile fluorinated byproducts (e.g., trifluoroacetic acid) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.